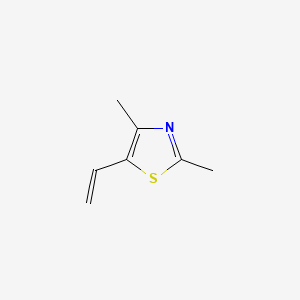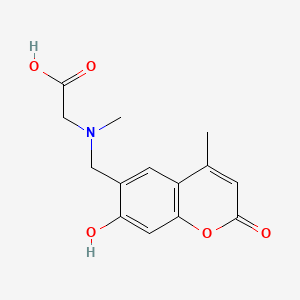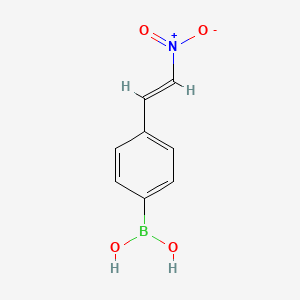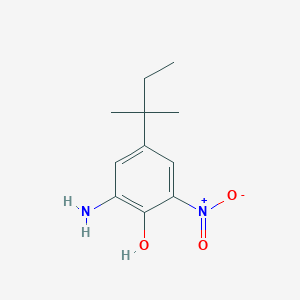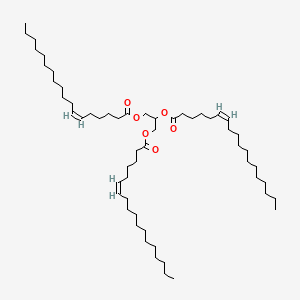
ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O2 . It has an average mass of 182.220 Da and a monoisotopic mass of 182.105530 Da .
Molecular Structure Analysis
The molecular structure of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to an isopropyl group (a three-carbon alkyl group) and an ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 313.0±30.0 °C at 760 mmHg, and a flash point of 143.1±24.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including Ethyl 5-Isopropylpyrazole-3-carboxylate, are prominent in medicinal chemistry due to their diverse biological activities. They have been utilized as scaffolds for synthesizing bioactive chemicals with potential therapeutic effects . These compounds have shown promise as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
In the agricultural sector, pyrazole derivatives are used to develop herbicides and pesticides. Their structural versatility allows for the synthesis of compounds that can interact with various biological targets in pests and weeds, providing effective crop protection .
Industrial Applications
Ethyl 5-Isopropylpyrazole-3-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable for producing various industrial chemicals, which can be used in different manufacturing processes .
Material Science
The pyrazole moiety is integral in designing new materials with specific properties. Researchers explore these compounds for their potential use in creating novel polymers, coatings, and other materials that require precise molecular engineering .
Environmental Science
In environmental science, pyrazole-based compounds are studied for their ability to break down pollutants or act as sensors for environmental monitoring. Their chemical properties can be tailored to interact with specific contaminants, aiding in environmental remediation efforts .
Analytical Chemistry
Ethyl 5-Isopropylpyrazole-3-carboxylate can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in various analytical techniques to quantify or identify other substances .
Biochemistry Research
This compound is also significant in biochemistry research, where it is used to study enzyme interactions, metabolic pathways, and the synthesis of biologically active molecules. It helps in understanding the biochemical processes at the molecular level .
Synthesis of Heterocyclic Compounds
Pyrazole derivatives are key precursors in the synthesis of heterocyclic compounds. These structures are essential in developing pharmaceuticals, agrochemicals, and dyes. The versatility of Ethyl 5-Isopropylpyrazole-3-carboxylate allows for innovative approaches to creating these complex molecules .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5-6H,4H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUMWMASHHTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423659 | |
| Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | |
CAS RN |
78208-72-7 | |
| Record name | 5-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

